

Application Notes: Solid-Phase Extraction for Dihydrophaseic Acid Purification

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Compound of Interest

Compound Name: Dihydrophaseic acid

Cat. No.: B1157205

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Introduction

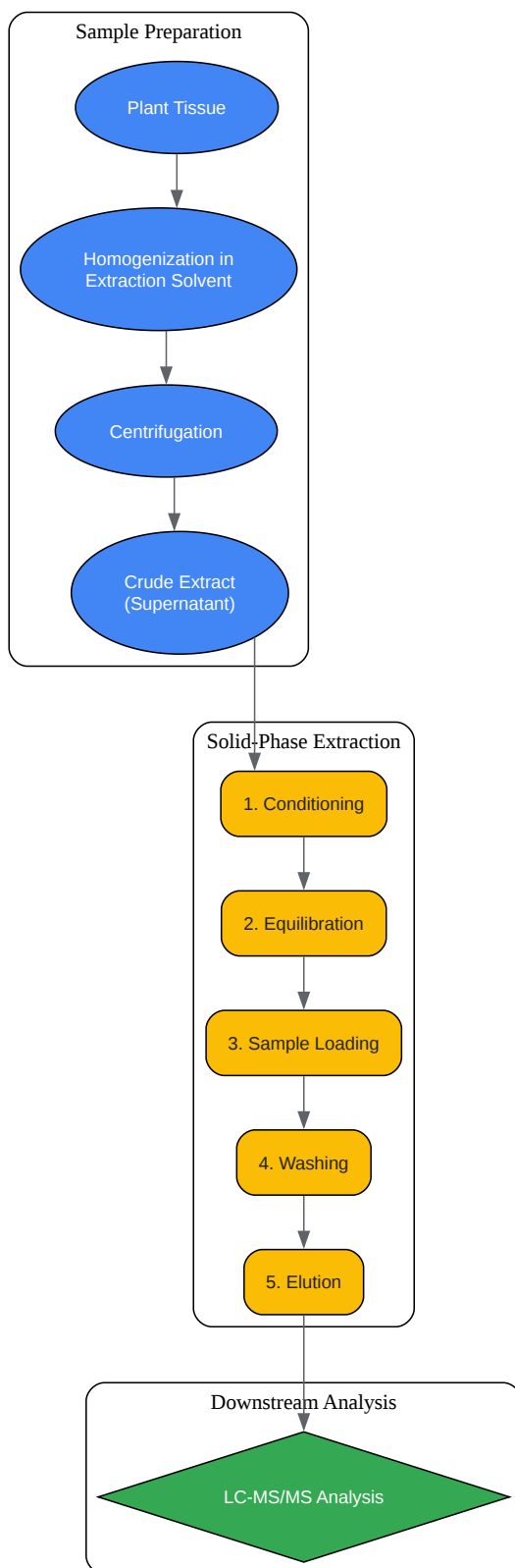
Dihydrophaseic acid (DPA) is a key catabolite of the plant hormone abscisic acid (ABA), playing a crucial role in the regulation of various physiological processes in plants, including stress response and seed development.[1] Accurate quantification and analysis of DPA are essential for understanding plant hormone signaling pathways. Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of DPA from complex biological matrices prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document provides a detailed protocol and application data for the purification of **dihydrophaseic acid** using SPE.

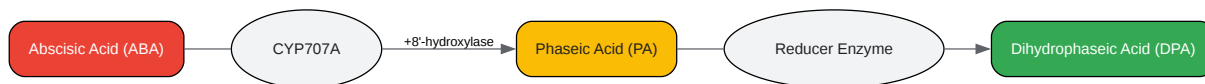
Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample.[3] The process involves passing the sample through a solid adsorbent (the stationary phase), where the analyte of interest is retained.[3] Interfering substances are then washed away, and the purified analyte is subsequently eluted with an appropriate solvent.[3][4] For acidic compounds like DPA, reversed-phase SPE cartridges, such as C18 or hydrophilic-lipophilic balanced (HLB) polymers, are commonly employed.[2]

Experimental Workflow for DPA Purification

The general workflow for the solid-phase extraction of **dihydrophaseic acid** from a plant tissue extract is depicted below.





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References

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